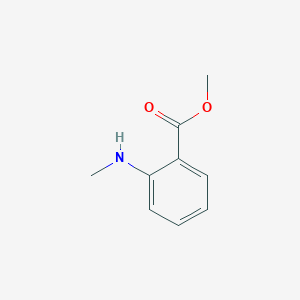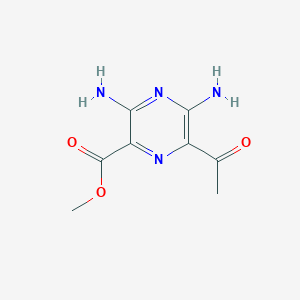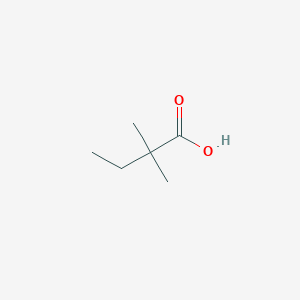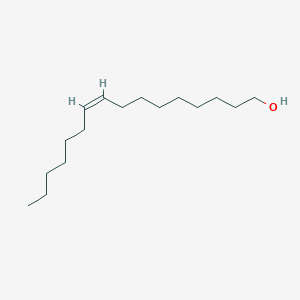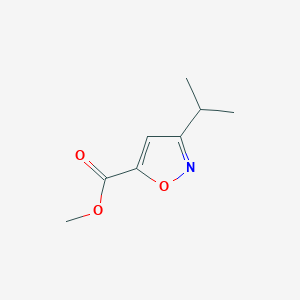
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene, also known as IMPC, is a synthetic compound that has gained popularity in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene is not fully understood, but it is believed to act through multiple pathways. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene also induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and MMPs, the induction of apoptosis, and the modulation of immune responses. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene in lab experiments is its potency and selectivity. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to exhibit potent anti-inflammatory and anti-tumor activities at low concentrations, making it an attractive candidate for drug development. However, one limitation of using 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene is its relatively complex synthesis process, which may limit its availability and accessibility to researchers.
Direcciones Futuras
There are several potential future directions for 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene research. One area of interest is the development of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene-based drug delivery systems, which can be used to selectively target cancer cells or tissues. Another area of interest is the investigation of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene's potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene and its potential applications in various scientific fields.
Métodos De Síntesis
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene can be synthesized through a multistep reaction process that involves the use of various chemical reagents and catalysts. The synthesis process starts with the preparation of 2-methyl-1-cyclohexene, which is then converted into 5-isopropenyl-2-methyl-1-cyclohexene through a Grignard reaction. This intermediate is then reacted with N-(2-phenylcyclohexyloxycarbonyl)amine to obtain the final product, 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene.
Aplicaciones Científicas De Investigación
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been extensively studied in various scientific fields, including pharmacology, biochemistry, and molecular biology. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities in vitro and in vivo. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has also been investigated for its potential use in drug delivery systems, as it can be conjugated with various targeting moieties to selectively deliver drugs to specific cells or tissues.
Propiedades
Número CAS |
132646-18-5 |
|---|---|
Nombre del producto |
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene |
Fórmula molecular |
C23H31NO2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
[(1R,2S)-2-phenylcyclohexyl] N-[(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl]carbamate |
InChI |
InChI=1S/C23H31NO2/c1-16(2)19-14-13-17(3)21(15-19)24-23(25)26-22-12-8-7-11-20(22)18-9-5-4-6-10-18/h4-6,9-10,13,19-22H,1,7-8,11-12,14-15H2,2-3H3,(H,24,25)/t19-,20-,21+,22+/m0/s1 |
Clave InChI |
YSGTZHZXXYNEFN-FNAHDJPLSA-N |
SMILES isomérico |
CC1=CC[C@@H](C[C@H]1NC(=O)O[C@@H]2CCCC[C@H]2C3=CC=CC=C3)C(=C)C |
SMILES |
CC1=CCC(CC1NC(=O)OC2CCCCC2C3=CC=CC=C3)C(=C)C |
SMILES canónico |
CC1=CCC(CC1NC(=O)OC2CCCCC2C3=CC=CC=C3)C(=C)C |
Sinónimos |
5-IMPAC 5-isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



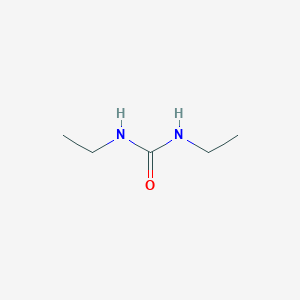

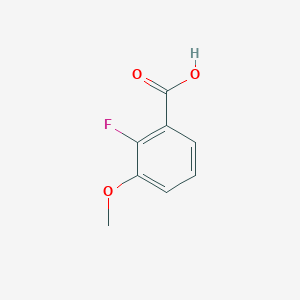
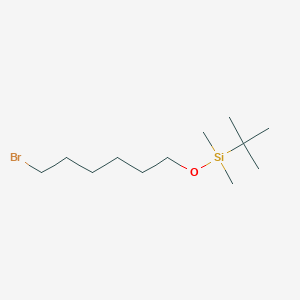
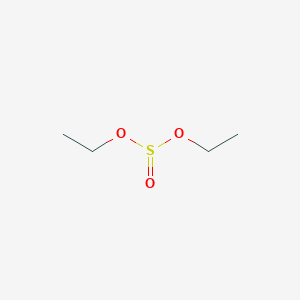
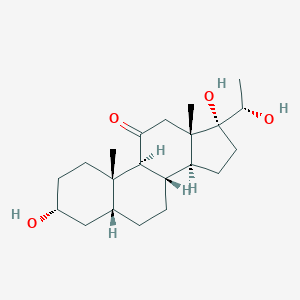
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
